3-Chlorocyclopentene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

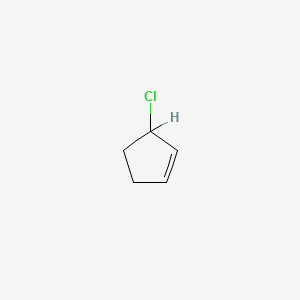

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chlorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSWJRSLXCPGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914700 | |

| Record name | 3-Chlorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-40-2 | |

| Record name | 3-Chlorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocyclopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorocyclopentene

Introduction

This compound is a versatile cyclic alkene bearing a chlorine atom at the allylic position. This structural feature imparts significant reactivity, making it a valuable intermediate in organic synthesis.[1] Its applications span from being a monomer in polymer synthesis to a precursor for various organic compounds.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data interpretation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 96-40-2[4][5] |

| Molecular Formula | C₅H₇Cl[2][4] |

| Molecular Weight | 102.56 g/mol [1][5] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 26-30 °C @ 30 Torr[4] |

| Density | ~1.038 - 1.120 g/cm³ |

| Refractive Index | ~1.483[4] |

| Flash Point | 8.7 °C[2][4] |

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is through the direct hydrochlorination of cyclopentadiene.[1] Alternative but less common routes, such as halogen exchange reactions, also exist.[1] A theoretical pathway via radical chlorination of cyclopentene is generally considered impractical due to significant challenges in controlling the reaction.[1]

Primary Synthetic Route: Electrophilic Addition

The reaction proceeds via an electrophilic addition of hydrogen chloride (HCl) to cyclopentadiene. The electron-rich double bond of the cyclopentadiene attacks the electrophilic proton of HCl.[1] The starting material, cyclopentadiene, is typically obtained fresh through the thermal depolymerization ("cracking") of its dimer, dicyclopentadiene.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Dicyclopentadiene (technical grade)

-

Hydrogen chloride gas (anhydrous)

-

A suitable solvent (e.g., dichloromethane, diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Distillation apparatus for cracking dicyclopentadiene

-

Three-neck round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Cyclopentadiene: Set up a distillation apparatus and heat dicyclopentadiene to approximately 160°C to induce thermal depolymerization.[1] Collect the freshly distilled cyclopentadiene monomer, which has a boiling point of 38–46°C.[1] The monomer should be used immediately or stored at low temperatures as it readily dimerizes back to dicyclopentadiene at room temperature.[1]

-

Hydrochlorination: In a three-neck flask cooled in an ice bath, dissolve the freshly prepared cyclopentadiene in a suitable anhydrous solvent.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the reaction temperature below 10°C.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by fractional distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

References

An In-depth Technical Guide to 3-Chlorocyclopentene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-chlorocyclopentene, a versatile intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on data-driven insights and practical applications.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a halogenated derivative of cyclopentene and is soluble in organic solvents.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H7Cl | [1][2][3][4][5] |

| Molecular Weight | 102.56 g/mol | [2][3][5] |

| CAS Number | 96-40-2 | [3][4][5] |

| Boiling Point | 79.13°C (rough estimate) | [1][3] |

| Density | 1.0388 g/cm³ | [1][3] |

| Refractive Index | 1.4708 | [1][3] |

| Flash Point | 8.7 °C | [1] |

| Vapor Pressure | 18.1 mmHg at 25°C | [1] |

| LogP (Octanol/Water) | 1.944 | [6] |

| Appearance | Colorless liquid | [1] |

| InChI Key | LPSWJRSLXCPGBK-UHFFFAOYSA-N | [5][7] |

| SMILES | C1CC(C=C1)Cl | [5][7] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct hydrochlorination of cyclopentadiene.[2] This process is an electrophilic addition reaction.[2]

Objective: To synthesize this compound from dicyclopentadiene.

Materials:

-

Dicyclopentadiene (technical grade)

-

Hydrogen chloride (gas)

-

Toluene or ether (solvent, optional)

-

Paraffin oil (optional, for even heating)

Procedure:

-

Depolymerization of Dicyclopentadiene: Dicyclopentadiene is "cracked" by heating it to approximately 160°C.[2] This thermal depolymerization yields the cyclopentadiene monomer.[2] For more controlled heating, dicyclopentadiene can be heated in paraffin oil to around 250°C.[2]

-

Distillation of Cyclopentadiene: The freshly produced cyclopentadiene monomer is distilled at a temperature of 38–46°C.[2] It is crucial to use the monomer immediately or store it at very low temperatures as it readily dimerizes back to dicyclopentadiene at room temperature.[2]

-

Hydrochlorination: Gaseous hydrogen chloride is bubbled through the freshly distilled cyclopentadiene.[2] The electron-rich double bond of the cyclopentadiene attacks the electrophilic proton of the hydrogen chloride.[2] This reaction can be performed with undiluted cyclopentadiene or in a solvent like toluene or ether to improve the stability of the product.[2]

-

Purification: The resulting this compound is purified by distillation.

Safety Precautions:

-

Cyclopentadiene has a low boiling point and is flammable.

-

Hydrogen chloride is a corrosive gas.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses) should be worn.

An alternative method for synthesizing this compound is through a Finkelstein reaction, which involves a halogen exchange.[2] For instance, 3-bromocyclopentene can be reacted with a chloride source to substitute the bromine atom with a chlorine atom via an SN2 mechanism.[2]

Reactivity of this compound

The reactivity of this compound is significantly influenced by the chlorine atom's position on an allylic carbon.[2] This allylic positioning enhances the reactivity of the halide as a leaving group.[2]

This compound readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms due to the stability of the resulting carbocation or the accessibility of the allylic carbon.[2]

-

SN1 Mechanism: The departure of the chloride ion forms a resonance-stabilized allylic carbocation.[2] The positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for this pathway.[2]

-

SN2 Mechanism: The allylic position also makes the carbon atom susceptible to backside attack by a nucleophile in an SN2 reaction.[2]

The susceptibility of this compound to nucleophilic substitution allows for the introduction of a wide array of functional groups, making it a valuable synthetic intermediate.[2]

The double bond in this compound allows for various addition reactions. For example, it reacts with bromine in water (Br₂/H₂O) in an anti-addition reaction to form a halohydrin.[8] The reaction proceeds through a bromonium ion intermediate, and the water molecule acts as a nucleophile, attacking the more substituted carbon.[8]

Under appropriate basic conditions, this compound can undergo elimination reactions to form cyclopentadiene. The allylic proton is acidic and can be abstracted by a strong base, leading to the elimination of HCl.

This compound is a substrate for various transition metal-catalyzed reactions, particularly those involving palladium complexes.[2] These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds in organic synthesis.[2]

This compound has been utilized as an initiator in the quasi-living cationic polymerization of isobutene.[1][3] This application allows for the controlled synthesis of polymers with specific molecular weights and architectures.[1]

Stereochemistry

When radical halogenation of cyclopentene is used to produce this compound, a new chiral center is created at the C-3 position.[2] The reaction proceeds through a planar, achiral allylic radical intermediate.[2] The incoming chlorine radical can attack this intermediate from either face with equal probability, resulting in a racemic mixture of (R)-3-chlorocyclopentene and (S)-3-chlorocyclopentene.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5] It is considered a dangerous storage hazard as it may decompose explosively at room temperature.[4] When heated to decomposition, it emits toxic fumes of Cl⁻.[4] Standard laboratory safety protocols should be strictly followed when handling this compound.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound. For specific applications, further consultation of peer-reviewed literature is recommended.

References

- 1. Cas 96-40-2,this compound | lookchem [lookchem.com]

- 2. This compound | 96-40-2 | Benchchem [benchchem.com]

- 3. This compound CAS#: 96-40-2 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Chlorocyclopent-1-ene | C5H7Cl | CID 7297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentene, 3-chloro- (CAS 96-40-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. PubChemLite - this compound (C5H7Cl) [pubchemlite.lcsb.uni.lu]

- 8. Question: What is the product of the following reaction? 3-chlorocyclop.. [askfilo.com]

3-chlorocyclopentene CAS number and safety data sheet

An In-depth Technical Guide to 3-Chlorocyclopentene

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile intermediate in organic synthesis.

Chemical Identity

CAS Number: 96-40-2[1][2][3][4][5]

Molecular Formula: C₅H₇Cl[1][2][3][4]

Synonyms: 3-chloro-1-cyclopentene, 2-cyclopentenyl chloride[1][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 102.56 g/mol | [2][6] |

| Boiling Point | 120.7 °C at 760 mmHg | [3][7] |

| Density | 1.05 g/cm³ at 25 °C | [3][7] |

| Flash Point | 8.7 °C | [3][4] |

| Refractive Index | 1.483 at 20 °C | [3][7] |

| Vapor Pressure | 18.1 mmHg at 25°C | [3][4] |

Safety Data Sheet (SDS) Summary

Hazard Identification:

This compound is a hazardous substance with the following classifications:

-

Flammable Liquid: It is a highly flammable liquid and vapor (H225).[6]

-

Skin Irritant: Causes skin irritation (H315).[6]

-

Eye Irritant: Causes serious eye irritation (H319).[6]

-

Respiratory Irritant: May cause respiratory irritation (H335).[6]

-

Explosion Risk: It is unstable and may decompose explosively at room temperature.[1][7] When heated to decomposition, it emits toxic fumes of chloride.[1]

Handling and Storage:

-

Storage: Store in a cool, well-ventilated warehouse in a sealed container, away from fire and oxidants.[7] It is recommended to use explosion-proof storage facilities.[7]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Keep away from sources of ignition and prevent the buildup of electrostatic charge.[8]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Flush eyes with water as a precaution.[8]

-

Ingestion: Do NOT induce vomiting.[8]

Experimental Protocols

1. Synthesis of this compound from Cyclopentadiene

The primary industrial method for synthesizing this compound involves the direct halogenation of cyclopentadiene.[2]

-

Starting Material: Cyclopentadiene is typically obtained through the thermal depolymerization of its dimer, dicyclopentadiene.[2]

-

Reaction: Hydrogen chloride is added to cyclopentadiene. This is an electrophilic addition reaction where the double bond of the cyclopentadiene attacks the hydrogen of the HCl, forming a carbocation intermediate. The chloride ion then attacks the carbocation to form this compound.

Caption: Synthesis of this compound.

2. Application in Polymer Synthesis: Cationic Polymerization of Isobutene

This compound is utilized as an initiator in the quasi-living cationic polymerization of isobutene.[3][4] This method allows for the controlled synthesis of polymers with specific molecular weights and architectures.[4]

-

Initiation: this compound acts as a source of carbocations, which initiates the polymerization of isobutene monomers.

-

Propagation: The carbocationic chain end propagates by adding isobutene monomers.

-

Controlled Polymerization: The "quasi-living" nature of this polymerization allows for the formation of polyisobutene with a narrow molecular weight distribution.

Applications in Research and Development

Beyond polymer science, this compound serves as a valuable building block in the synthesis of various organic compounds.[4] Its bifunctionality, possessing both a reactive chlorine atom and a double bond, enables a wide range of chemical transformations, including:

-

Nucleophilic substitution reactions at the chlorinated carbon.[7]

-

Electrophilic addition reactions across the double bond.[7]

These reactive sites make it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][7] For example, it can be used to introduce cyclopentene structures into larger molecules.[7]

Caption: Applications of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 96-40-2 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Cas 96-40-2,this compound | lookchem [lookchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-Chlorocyclopent-1-ene | C5H7Cl | CID 7297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrochem.com [industrochem.com]

- 8. file1.lookchem.com [file1.lookchem.com]

An In-depth Technical Guide to the Formation of 3-Chlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 3-chlorocyclopentene, a valuable intermediate in organic synthesis. The two principal synthetic routes, electrophilic addition of hydrogen chloride to cyclopentadiene and free-radical allylic chlorination of cyclopentene, are discussed in detail. This document includes a thorough examination of the reaction mechanisms, experimental protocols for key reactions, and a summary of relevant quantitative data. Furthermore, spectroscopic data for the characterization of this compound is provided. The guide is intended to be a resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a halogenated cycloalkene that serves as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the allylic position of the chlorine atom and the presence of a double bond, allows for a range of chemical transformations. Understanding the mechanisms of its formation is crucial for optimizing its synthesis and for controlling the purity and yield of the final product. This guide will explore the two predominant methods for its preparation: the electrophilic addition of hydrogen chloride to cyclopentadiene and the free-radical allylic chlorination of cyclopentene.

Mechanisms of Formation

Electrophilic Addition of Hydrogen Chloride to Cyclopentadiene

The industrial synthesis of this compound is predominantly achieved through the electrophilic addition of hydrogen chloride (HCl) to cyclopentadiene.[2] This method is favored for its high yield and relatively straightforward procedure.

Mechanism:

The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich π bond of the cyclopentadiene acts as a nucleophile, attacking the electrophilic proton of HCl. This initial step forms a resonance-stabilized allylic carbocation intermediate. The positive charge is delocalized over three carbon atoms, which contributes to the stability of this intermediate. In the final step, the chloride ion (Cl⁻) acts as a nucleophile and attacks the carbocation at the C3 position, leading to the formation of this compound.

Free-Radical Allylic Chlorination of Cyclopentene

Mechanism:

The reaction proceeds through a free-radical chain mechanism involving three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine source (e.g., Cl-Cl bond in Cl₂ or N-Cl bond in NCS) to generate chlorine radicals (Cl•). This step typically requires an energy input, such as UV light or heat.

-

Propagation: A chlorine radical abstracts an allylic hydrogen atom from cyclopentene, forming a resonance-stabilized allylic radical and hydrogen chloride. This allylic radical can then react with another molecule of the chlorine source to yield this compound and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

The allylic radical intermediate is planar and achiral. Consequently, the incoming chlorine radical can attack from either face with equal probability, leading to the formation of a racemic mixture of (R)- and (S)-3-chlorocyclopentene.[3]

Quantitative Data

The following tables summarize the key quantitative data for the primary synthetic routes to this compound.

Table 1: Electrophilic Addition of HCl to Cyclopentadiene

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclopentadiene (from dicyclopentadiene) | [2] |

| Reagent | Anhydrous Hydrogen Chloride (gas) | [2] |

| Reaction Temperature | Below 0°C (typically -70°C to 0°C) | [2] |

| Solvent | Undiluted cyclopentadiene or in solution | [2] |

| Yield | 70-90% (distilled product) | [2] |

| Key Byproducts | Dicyclopentadiene, polymers | [2] |

Table 2: Free-Radical Allylic Chlorination of Cyclopentene

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclopentene | |

| Reagent | N-Chlorosuccinimide (NCS) or Cl₂ | |

| Initiator | UV light or heat (for Cl₂), Radical initiator (e.g., AIBN) for NCS | |

| Solvent | Carbon tetrachloride (CCl₄) or other inert solvent | |

| Yield | Variable, generally lower than electrophilic addition | |

| Stereochemistry | Racemic mixture of (R)- and (S)-3-chlorocyclopentene | [3] |

| Key Byproducts | Dichlorinated cyclopentanes, succinimide (from NCS) |

Experimental Protocols

Synthesis of this compound via Electrophilic Addition

This protocol is adapted from Organic Syntheses.

Workflow:

Procedure:

-

Preparation of Cyclopentadiene:

-

Technical dicyclopentadiene (200 mL) is placed in a 500-mL two-necked flask equipped with a thermometer and a reflux condenser.

-

The flask is heated to approximately 160°C.

-

Cyclopentadiene distills at 38–46°C and is collected in a receiver cooled in a dry ice bath.

-

The freshly distilled cyclopentadiene should be used immediately or stored at very low temperatures as it readily dimerizes.

-

-

Hydrochlorination:

-

The flask containing the freshly prepared cyclopentadiene is cooled in a dry ice-acetone bath.

-

Anhydrous hydrogen chloride gas is bubbled through the cyclopentadiene while maintaining the temperature below 0°C with constant swirling.

-

The addition of HCl is continued until the theoretical amount has been added (based on the weight of cyclopentadiene).

-

-

Purification:

-

For many applications, the crude this compound can be used directly.

-

For a purer product, vacuum distillation is performed. The crude product is distilled at 18–25°C under a vacuum of 5 mm Hg.

-

The purified this compound is obtained as a colorless liquid. The product is unstable at room temperature and should be stored at low temperatures.[2]

-

Characterization of this compound

Spectroscopic data is essential for the confirmation of the structure and purity of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Shifts |

| ¹H NMR | δ ~5.8-6.1 ppm (m, 2H, vinyl H), ~5.1 ppm (m, 1H, CHCl), ~2.4-2.8 ppm (m, 4H, allylic CH₂) |

| ¹³C NMR | δ ~130-135 ppm (vinyl C), ~60 ppm (CHCl), ~30-35 ppm (allylic CH₂) |

| IR (Infrared) | ~3050 cm⁻¹ (C-H stretch, vinyl), ~1615 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-Cl stretch) |

Conclusion

The formation of this compound can be effectively achieved through two primary mechanistic pathways. The electrophilic addition of HCl to cyclopentadiene is the preferred industrial method, offering high yields and a well-established protocol. The free-radical allylic chlorination of cyclopentene provides an alternative route, which results in a racemic mixture of the product. The choice of synthetic method will depend on factors such as the availability of starting materials, desired yield, and stereochemical considerations. This guide provides the fundamental knowledge and practical details necessary for the successful synthesis and characterization of this important chemical intermediate.

References

Spectroscopic Data of 3-Chlorocyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chlorocyclopentene (C₅H₇Cl), a valuable intermediate in organic synthesis. Due to the limited availability of complete, publicly accessible experimental spectra, this document combines foundational spectroscopic principles with known data for similar structural motifs to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the anticipated and reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-2 (Olefinic) | 5.8 - 6.2 | Multiplet | - |

| H-3 (Allylic, CH-Cl) | ~5.0 | Multiplet | - |

| H-4, H-5 (Aliphatic) | 2.2 - 2.8 | Multiplet | - |

Note: Predicted values are based on the analysis of similar allylic chloride and cyclopentene structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-2 (Olefinic) | 130 - 140 |

| C-3 (Allylic, CH-Cl) | 60 - 70 |

| C-4, C-5 (Aliphatic) | 30 - 40 |

Note: Predicted values are based on established chemical shift ranges for similar carbon environments.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch (Olefinic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | 1640 - 1680 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 102/104 | Molecular Ion [M]⁺ / [M+2]⁺ | Moderate (Isotopic pattern for Cl) |

| 67 | [M - Cl]⁺ | High |

| 66 | [M - HCl]⁺ | High |

Note: The presence of the M+2 peak with approximately one-third the intensity of the M peak is a characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000 to 400 cm⁻¹).

-

Data Processing: The final spectrum is presented as a plot of percent transmittance versus wavenumber. The absorption bands are then identified and correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification before analysis.

-

Ionization: Electron Impact (EI) ionization is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives structural information.

Visualizations

Caption: Workflow for the Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Stereochemistry and Isomers of Chlorocyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and isomers of chlorocyclopentene, a key building block in organic synthesis. The document details the structural isomers, stereoisomers, and their chemical and physical properties. Furthermore, it outlines experimental protocols for the synthesis and separation of these isomers and discusses the stereochemical implications in their reactions, making it an essential resource for professionals in research and drug development.

Isomers of Chlorocyclopentene

Chlorocyclopentene (C₅H₇Cl) exists as two primary positional isomers: 1-chlorocyclopentene and 3-chlorocyclopentene. Due to the symmetry of the cyclopentene ring, 4-chlorocyclopentene is identical to this compound. These isomers exhibit distinct physical and chemical properties due to the different placement of the chlorine atom relative to the double bond.

1-Chlorocyclopentene

In 1-chlorocyclopentene, the chlorine atom is bonded to one of the carbons of the double bond. This vinyl halide is generally less reactive in nucleophilic substitution reactions compared to its allylic counterpart.

This compound

This compound features the chlorine atom on a carbon adjacent to the double bond, making it an allylic halide. This structural motif significantly influences its reactivity, rendering the chlorine atom a good leaving group in nucleophilic substitution reactions.

Stereochemistry of this compound

The carbon atom bonded to the chlorine in this compound is a stereocenter, meaning it is attached to four different groups. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-3-chlorocyclopentene and (S)-3-chlorocyclopentene. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound via radical halogenation of cyclopentene results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers[1].

Quantitative Data Summary

The physical and spectroscopic properties of the chlorocyclopentene isomers are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Chlorocyclopentene Isomers

| Property | 1-Chlorocyclopentene | This compound | Chlorocyclopentane (for comparison) |

| CAS Number | 930-29-0[2] | 96-40-2[3] | 930-28-9 |

| Molecular Formula | C₅H₇Cl[2] | C₅H₇Cl[3] | C₅H₉Cl |

| Molecular Weight ( g/mol ) | 102.56[2] | 102.56[3] | 104.58 |

| Boiling Point (°C) | 113-115[4] | ~67-68 (at reduced pressure)[2] | 114 |

| Density (g/mL at 25 °C) | 1.035[4] | Not readily available | 1.005 |

| Refractive Index (n20/D) | 1.4651[4] | 1.4708 (at 26 °C)[1] | 1.4512 |

Table 2: Spectroscopic Data of Chlorocyclopentene Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1-Chlorocyclopentene | Data available in spectral databases[5]. | Data available in spectral databases[5]. | Key peaks include C=C stretch and C-Cl stretch. |

| This compound | Data available in spectral databases[3]. | Data available in spectral databases[3]. | Key peaks include C=C stretch and C-Cl stretch. |

Experimental Protocols

Synthesis of this compound

A common and well-documented laboratory preparation of this compound involves the addition of hydrogen chloride to cyclopentadiene[1].

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the thermal depolymerization of its dimer, dicyclopentadiene. This is typically achieved by heating dicyclopentadiene to approximately 160 °C[1]. The monomer is collected by distillation.

-

Hydrochlorination: Freshly distilled cyclopentadiene is cooled in a Dry Ice bath. Gaseous hydrogen chloride is then passed through the cooled cyclopentadiene with stirring. The reaction is exothermic and the temperature should be maintained below -10 °C.

-

Work-up: Once the reaction is complete, the excess hydrogen chloride is removed. The crude this compound can be used directly for many applications or purified by vacuum distillation[1]. A colorless liquid is obtained with a yield of 70-90%[1].

Synthesis of 1-Chlorocyclopentene

A common method for the synthesis of 1-chlorocyclopentene is the reaction of cyclopentanone with a chlorinating agent such as phosphorus pentachloride (PCl₅).

General Procedure:

-

Cyclopentanone is reacted with phosphorus pentachloride. The reaction is typically performed in a suitable solvent or neat.

-

The reaction mixture is heated to drive the reaction to completion.

-

The product, 1-chlorocyclopentene, is isolated from the reaction mixture by distillation.

Separation of Isomers

A mixture of 1-chlorocyclopentene and this compound can be separated by fractional distillation due to their different boiling points. The separation of the enantiomers of this compound requires chiral separation techniques, such as chiral gas chromatography.

Stereochemistry in Reactions of this compound

The stereochemistry of this compound plays a crucial role in its subsequent reactions. For instance, in a bimolecular nucleophilic substitution (S(_N)2) reaction, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the chiral center. Therefore, if a reaction is performed with an enantiomerically pure sample of (R)-3-chlorocyclopentene, the product will have the (S) configuration, and vice versa.

Visualizations

Caption: Synthetic pathways to 1- and this compound.

Caption: S(_{N})2 reaction of (R)-3-chlorocyclopentene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 5. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Decomposition Pathways of 3-Chlorocyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocyclopentene is a versatile cyclic allylic halide of significant interest in synthetic chemistry. Its reactivity is dominated by the allylic positioning of the chlorine atom, which dictates its stability and decomposition pathways. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition routes, namely nucleophilic substitution and elimination reactions. Due to a lack of specific kinetic and thermodynamic data for this compound in publicly available literature, this guide leverages data from analogous allylic and cyclic halides to provide a quantitative framework for understanding its reactivity. Detailed experimental protocols for studying the solvolysis and thermal decomposition of this compound are also presented, based on established methodologies for similar chemical entities.

Chemical Properties and Stability

This compound is a colorless liquid with the molecular formula C₅H₇Cl.[1][2] It is known to be thermally sensitive and prone to decomposition.[1] The primary factors influencing its stability are the allylic nature of the carbon-chlorine bond and the inherent strain of the five-membered ring. The allylic system allows for the stabilization of carbocationic intermediates, facilitating nucleophilic substitution reactions, while the presence of abstractable protons on adjacent carbons makes it susceptible to elimination reactions.

Primary Decomposition Pathways

The decomposition of this compound is primarily governed by two competing reaction pathways: nucleophilic substitution and elimination. The preferred pathway is highly dependent on the reaction conditions, including the nature of the solvent, the strength and concentration of any nucleophile or base, and the temperature.

Nucleophilic Substitution (SN1 and SN2)

As an allylic halide, this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms.

-

SN1 Pathway: In the presence of a polar, protic solvent and a weak nucleophile, the reaction can proceed via an SN1 mechanism. This involves the formation of a resonance-stabilized allylic carbocation intermediate. The nucleophile can then attack at either of the two electrophilic carbon centers of the carbocation, potentially leading to a mixture of products.

-

SN2 Pathway: With a strong, aprotic nucleophile, the SN2 mechanism is favored. This involves a backside attack on the carbon bearing the chlorine atom, leading to an inversion of stereochemistry if the carbon is chiral.

Elimination (E2)

In the presence of a strong, non-nucleophilic base, this compound readily undergoes dehydrohalogenation via an E2 mechanism to form cyclopentadiene.[1] This reaction is a concerted process where the base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon, with the simultaneous departure of the chloride ion.[1]

Quantitative Data (Based on Analogous Compounds)

Table 1: Solvolysis Rate Constants of Analogous Alkyl Halides in Ethanol

| Compound | Relative Rate (25°C) |

| n-Propyl Chloride | 1 |

| Isopropyl Chloride | 45 |

| Allyl Chloride (analogous) | ~40-70 |

| t-Butyl Chloride | 100,000 |

Data is illustrative and compiled from general organic chemistry principles. The reactivity of allyl chloride is included as a close structural analog.

Table 2: Arrhenius Parameters for Thermal Decomposition of Analogous Chloroalkanes

| Compound | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

| Ethyl Chloride | 1.07 x 10¹⁴ | 244.5 | 402-521 |

| 3-Bromopropene (analogous) | 4.8 x 10¹⁴ | 230.1 | 500-1400 |

Data for ethyl chloride[3] and 3-bromopropene[4] are provided as representative examples of primary and allylic halide thermal decomposition, respectively.

Experimental Protocols

The following are detailed, representative experimental protocols for investigating the stability and decomposition pathways of this compound.

Protocol for Studying Solvolysis Kinetics

Objective: To determine the rate of solvolysis of this compound in an aqueous ethanol solution.

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Standardized sodium hydroxide solution (e.g., 0.02 M)

-

Phenolphthalein indicator

-

Constant temperature bath

-

Volumetric flasks, pipettes, burette, and conical flasks

Procedure:

-

Prepare a stock solution of this compound in absolute ethanol (e.g., 0.1 M).

-

Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).

-

Place a known volume of the aqueous ethanol solvent in a sealed flask and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the solvent.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing acetone at 0°C.

-

Titrate the liberated hydrochloric acid in each aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

-

The rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final titre value and Vt is the titre at time t.

Protocol for Gas-Phase Pyrolysis Study

Objective: To identify the products and determine the kinetics of the thermal decomposition of this compound in the gas phase.

Materials:

-

This compound

-

High-purity nitrogen or argon gas

-

Flow reactor system with a furnace

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Syringe pump

Procedure:

-

Set up the flow reactor system and heat the furnace to the desired temperature.

-

Use a syringe pump to introduce a steady, low-concentration stream of this compound into a heated carrier gas (nitrogen or argon) flow.

-

Pass the gas mixture through the heated reactor tube. The residence time can be controlled by adjusting the flow rate and reactor volume.

-

The effluent from the reactor is directly sampled by the GC-MS.

-

Identify the decomposition products by their mass spectra and retention times.

-

Quantify the products and the remaining reactant using appropriate calibration standards.

-

The rate constant at a given temperature can be determined by analyzing the extent of decomposition as a function of residence time.

-

Repeat the experiment at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

Visualizations

Decomposition Pathways

Caption: Major decomposition pathways of this compound.

Experimental Workflow for Solvolysis Kinetics

Caption: Workflow for studying solvolysis kinetics.

Experimental Workflow for Gas-Phase Pyrolysis

Caption: Workflow for gas-phase pyrolysis studies.

References

- 1. This compound | 96-40-2 | Benchchem [benchchem.com]

- 2. This compound CAS#: 96-40-2 [amp.chemicalbook.com]

- 3. Unimolecular gas-phase pyrolysis of ethyl chloride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Modeling of 3-Chlorocyclopentene: A Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocyclopentene, a halogenated cyclic alkene, serves as a versatile building block in organic synthesis. Its reactivity and role as a precursor in the formation of various carbocyclic and heterocyclic systems are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the molecule's preferred spatial arrangements is paramount for predicting its chemical behavior and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the molecular modeling of this compound's structure, focusing on its conformational isomers and the computational and spectroscopic methods employed for their characterization. While detailed experimental and computational studies specifically on this compound are limited in publicly available literature, this guide outlines the established principles of cyclopentene conformational analysis and the methodologies that would be applied to elucidate the structural nuances of this molecule.

Introduction to the Conformational Landscape of Cyclopentene Derivatives

The cyclopentene ring is not planar. To alleviate torsional strain arising from eclipsed C-H bonds in a planar conformation, the ring puckers. This puckering gives rise to two primary, low-energy conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . These conformers are in a constant state of interconversion through a low-energy process known as pseudorotation .

In the case of this compound, the presence of a chlorine substituent on one of the allylic carbons introduces additional complexity to this conformational landscape. The chlorine atom can occupy either an axial-like or an equatorial-like position in both the envelope and twist conformations, leading to a set of distinct conformational isomers with varying energies. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Computational Modeling of this compound Structure

Computational chemistry provides powerful tools to investigate the structure and energetics of this compound's conformers. The primary methodologies employed are ab initio calculations and Density Functional Theory (DFT).

Experimental Protocols for Computational Analysis

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of various possible starting geometries for the envelope and twist conformers with the chlorine atom in different orientations (axial-like and equatorial-like).

-

Geometry Optimization: Each starting structure is then subjected to geometry optimization using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure in the vicinity of the starting geometry.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed on each stationary point. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide theoretical vibrational spectra (IR and Raman) and thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Conformational Energy Analysis: The relative energies of the optimized conformers are calculated, including the zero-point energy corrections, to determine their relative populations at a given temperature.

-

Transition State Search: To map the pseudorotation pathway, transition state searches can be performed to locate the energy barriers between the stable conformers.

Predicted Structural Data

While specific published data for this compound is scarce, the following tables present the type of quantitative data that would be generated from such computational studies. The values for related molecules like chlorocyclopentane can provide an estimation of the expected structural parameters. For instance, in chlorocyclopentane, the axial conformer has been found to be more stable than the equatorial conformer.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| E_a | Envelope, Chlorine axial-like | Value |

| E_e | Envelope, Chlorine equatorial-like | Value |

| T_a | Twist, Chlorine axial-like | Value |

| T_e | Twist, Chlorine equatorial-like | Value |

Note: The actual energy values would be determined from the output of the computational chemistry software.

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | Value |

| C-Cl | Value |

| C-C (single) | Value |

| Bond Angles (°) ** | |

| ∠C-C-Cl | Value |

| ∠C=C-C | Value |

| Dihedral Angles (°) ** | |

| Puckering Angle | Value |

| C=C-C-C | Value |

| C-C-C-Cl | Value |

Note: These values would be obtained from the optimized geometry of the lowest energy conformer.

Spectroscopic Analysis for Structural Validation

Experimental spectroscopic data is crucial for validating the results of molecular modeling. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols for Spectroscopic Analysis

3.1.1. NMR Spectroscopy

-

Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

-

Spectral Analysis: The chemical shifts, coupling constants (especially vicinal ¹H-¹H coupling constants), and nuclear Overhauser effects (NOEs) provide valuable information about the molecule's connectivity and spatial arrangement. Coupling constants, in particular, can be related to dihedral angles through the Karplus equation, offering insights into the ring's conformation.

3.1.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of this compound can be recorded in the gas phase, as a neat liquid, or in a suitable solvent.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the mid-infrared range (e.g., 4000-400 cm⁻¹). Far-infrared spectroscopy can be particularly useful for observing the low-frequency ring-puckering vibrations.

-

Spectral Analysis: The observed vibrational frequencies are compared with the theoretical frequencies calculated from the computational models. A good correlation between the experimental and calculated spectra provides strong evidence for the accuracy of the computed structures.

Visualizing Molecular Structure and Processes

Diagrams are essential for visualizing the complex relationships in molecular modeling.

Conformational Equilibrium of this compound

Caption: Interconversion of the main conformers of this compound via pseudorotation.

Workflow for Molecular Modeling and Validation

Caption: A typical workflow for the computational and experimental analysis of molecular structure.

Conclusion

The molecular modeling of this compound provides fundamental insights into its structural and energetic properties. Through a synergistic approach combining computational methods like DFT and experimental techniques such as NMR and IR spectroscopy, a detailed understanding of its conformational preferences can be achieved. Although specific published data for this compound is limited, the methodologies outlined in this guide provide a robust framework for its comprehensive structural elucidation. Such knowledge is invaluable for predicting its reactivity, understanding reaction mechanisms, and ultimately, for its effective application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

Potential Research Applications for 3-Chlorocyclopentene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclopentene, a halogenated cycloalkene, serves as a versatile and highly reactive scaffold in organic synthesis. Its unique structural features, particularly the allylic chloride, make it an attractive starting material for the synthesis of a diverse array of cyclopentane and cyclopentene derivatives. These derivatives have garnered significant interest in medicinal chemistry and materials science due to their potential as therapeutic agents and functional materials. This technical guide explores the core research applications of this compound derivatives, with a focus on their promising antiviral activities. We provide an in-depth overview of their synthesis, biological evaluation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Antiviral Activity of Cyclopentenyl Nucleoside Analogues

The primary therapeutic application of this compound derivatives lies in the synthesis of carbocyclic nucleoside analogues, which have demonstrated significant potential as antiviral agents. These compounds mimic natural nucleosides but feature a carbocyclic ring in place of the ribose or deoxyribose sugar moiety, rendering them resistant to enzymatic degradation. The following table summarizes the in vitro antiviral activity of key cyclopentenyl nucleoside analogues against various viruses.

| Compound ID | Derivative Class | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 17c | 1,2,3-Triazole carbocyclic nucleoside | Vaccinia Virus | 0.4 | >300 | >750 | [1][2][3] |

| Cowpox Virus | 39 | >300 | >7.7 | [1][2][3] | ||

| SARS-CoV | 47 | >100 | >2.1 | [1][2][3] | ||

| 17a | 1,2,4-Triazole carbocyclic nucleoside | SARS-CoV | 21 | >100 | >4.8 | [1][2][3] |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

Key Research Applications

Antiviral Drug Discovery

The most prominent research application of this compound derivatives is in the development of novel antiviral therapeutics. As precursors to carbocyclic nucleosides, they are instrumental in creating compounds that target viral replication processes.

-

Orthopoxviruses: Derivatives such as the 1,2,3-triazole carbocyclic nucleoside (Compound 17c ) have shown potent activity against vaccinia and cowpox viruses.[1][2][3] This highlights their potential for developing treatments for smallpox and other related viral infections.

-

Coronaviruses: The emergence of novel coronaviruses has spurred the search for effective antiviral agents. Certain triazole derivatives of cyclopentene have demonstrated moderate activity against SARS-CoV, suggesting a promising avenue for the development of broad-spectrum anti-coronavirus drugs.[1][2][3]

-

Other RNA and DNA Viruses: The mechanism of action for many of these carbocyclic nucleosides involves the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for viral mRNA capping and methylation.[4][5][6] This broad mechanism suggests that derivatives of this compound could be effective against a wide range of viruses that rely on this pathway for replication.

Synthesis of Prostaglandin Analogues

This compound and its derivatives are valuable intermediates in the total synthesis of prostaglandins. Prostaglandins are lipid compounds with diverse hormone-like effects in the body, and their synthetic analogues are used to treat a variety of conditions, including glaucoma, ulcers, and to induce labor. The cyclopentane core of this compound provides a ready-made template for the construction of the complex five-membered ring structure of prostaglandins.

Building Blocks in Organic Synthesis

The high reactivity of the allylic chloride in this compound makes it a versatile building block for a wide range of chemical transformations. It readily undergoes nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of various functional groups. This property is exploited in the synthesis of complex organic molecules and in the development of novel chemical libraries for drug screening.

Experimental Protocols

Synthesis of Chiral Cyclopentenol Intermediate

A key step in the synthesis of biologically active carbocyclic nucleosides is the preparation of a chiral cyclopentenol intermediate. This is often achieved from a readily available chiral starting material like D-ribose, utilizing a ring-closing metathesis (RCM) reaction.

Protocol for the Synthesis of (+)-(1R,4S)-4-(tert-Butyldiphenylsilyloxy)-2-cyclopenten-1-ol:

-

Starting Material: D-ribose is converted in several steps to a diene precursor.

-

Ring-Closing Metathesis (RCM):

-

Dissolve the diene precursor in anhydrous dichloromethane (CH₂Cl₂).

-

Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the solution (typically 1-5 mol%).

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the chiral cyclopentenol.

-

Synthesis of a 1,2,3-Triazole Carbocyclic Nucleoside Analogue (Compound 17c)

Protocol:

-

Mesylation of the Chiral Cyclopentenol:

-

Dissolve the chiral cyclopentenol intermediate in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

-

Add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Azide Formation:

-

Dissolve the mesylated intermediate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the reaction mixture to 80 °C for 12-24 hours.

-

Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

1,3-Dipolar Cycloaddition (Click Chemistry):

-

Dissolve the azide intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add methyl propiolate, sodium ascorbate, and copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the triazole ester.

-

-

Amidation and Deprotection:

-

Treat the triazole ester with a saturated solution of ammonia in methanol to form the amide.

-

Remove the protecting groups (e.g., silyl ethers) using standard deprotection methods (e.g., tetrabutylammonium fluoride (TBAF) or acidic conditions) to yield the final 1,2,3-triazole carbocyclic nucleoside.

-

Antiviral Activity Assay (Plaque Reduction Assay)

Protocol for Determining EC₅₀ against Vaccinia Virus:

-

Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.

-

Infection: Infect the cell monolayers with a known concentration of vaccinia virus in the presence of the various concentrations of the test compound. Include control wells with virus only (no compound) and cells only (no virus).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator to allow for plaque formation.

-

Staining: Fix the cells and stain with a solution such as crystal violet, which stains the viable cells. The plaques (areas of cell death caused by the virus) will appear as clear zones.

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS or XTT Assay)

Protocol for Determining CC₅₀:

-

Cell Culture: Seed a 96-well plate with host cells as in the antiviral assay.

-

Compound Addition: Add the same serial dilutions of the test compound to the wells (without adding any virus). Include control wells with cells and medium only.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTS or XTT) to each well. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

Incubation: Incubate for a further 1-4 hours.

-

Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7][8][9][10]

Mandatory Visualizations

Signaling Pathway: Inhibition of S-Adenosylhomocysteine (AdoHcy) Hydrolase

Many carbocyclic nucleoside analogues derived from this compound exert their antiviral effect by inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme is critical for the regeneration of S-adenosylmethionine (SAM), the primary methyl donor in the cell. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn inhibits viral methyltransferases responsible for capping and methylating viral mRNA. This disruption of mRNA processing ultimately inhibits viral replication.

Caption: Inhibition of AdoHcy hydrolase by this compound derivatives.

Experimental Workflow: From Synthesis to Antiviral Screening

The development of novel antiviral agents from this compound derivatives follows a structured workflow, beginning with chemical synthesis and culminating in biological evaluation.

Caption: Experimental workflow for antiviral drug discovery.

Conclusion

This compound and its derivatives represent a rich and underexplored area for chemical and pharmacological research. Their utility as building blocks for carbocyclic nucleosides with potent antiviral activity makes them particularly relevant in the ongoing search for new treatments for infectious diseases. The synthetic accessibility of these compounds, coupled with their promising biological profiles, underscores their potential for significant contributions to the fields of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]

- 4. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity of S-adenosylhomocysteine hydrolase inhibitors against human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-adenosyl homocysteine hydrolase is required for Myc-induced mRNA cap methylation, protein synthesis, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. home.sandiego.edu [home.sandiego.edu]

Methodological & Application

Application Notes and Protocols: The Use of 3-Chlorocyclopentene in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclopentene is a versatile bifunctional molecule incorporating both an alkene and a reactive allylic chloride. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the construction of cyclopentene and cyclopentane ring systems which are prevalent in numerous natural products and pharmaceutically active compounds. The allylic position of the chlorine atom significantly enhances its reactivity towards nucleophilic substitution, proceeding through either SN1 or SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various nucleophilic substitution reactions, offering a guide for the synthesis of diverse cyclopentenyl derivatives.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The reactivity of this compound in nucleophilic substitution reactions is governed by its ability to undergo both SN1 and SN2 pathways. The choice of mechanism is influenced by the strength of the nucleophile, the solvent polarity, and the reaction temperature.

-

SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a concerted mechanism involving a backside attack on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry.

-

SN1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles in polar protic solvents. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization).

Caption: SN1 and SN2 reaction pathways for this compound.

Application Notes

The following tables summarize illustrative reaction conditions and expected yields for the nucleophilic substitution of this compound with various classes of nucleophiles. Please note that the yields are representative and may vary depending on the specific substrate and reaction optimization.

Table 1: Substitution with Amine Nucleophiles

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |

| 1 | Piperidine | THF | 25 | 12 | 3-(Piperidin-1-yl)cyclopentene | 85 |

| 2 | Morpholine | Acetonitrile | 50 | 8 | 3-(Morpholino)cyclopentene | 82 |

| 3 | Aniline | DMF | 80 | 24 | N-(Cyclopent-2-en-1-yl)aniline | 65 |

| 4 | Benzylamine | Ethanol | reflux | 16 | N-Benzyl-N-(cyclopent-2-en-1-yl)amine | 78 |

Table 2: Substitution with Oxygen Nucleophiles (Williamson Ether Synthesis)

| Entry | Nucleophile (from Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |

| 1 | Sodium ethoxide | - | Ethanol | reflux | 6 | 3-Ethoxycyclopentene | 90 |

| 2 | Sodium phenoxide | - | DMF | 60 | 12 | 3-Phenoxycyclopentene | 88 |

| 3 | Sodium tert-butoxide | - | THF | 25 | 24 | 3-(tert-Butoxy)cyclopentene | 75 |

| 4 | Methanol (solvolysis) | - | Methanol | reflux | 48 | 3-Methoxycyclopentene | 50 (SN1) |

Table 3: Substitution with Cyanide and Azide Nucleophiles

| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |

| 1 | KCN | Ethanol/Water | reflux | 24 | 3-Cyanocyclopentene | 70 |

| 2 | NaCN | DMSO | 80 | 12 | 3-Cyanocyclopentene | 85 |

| 3 | NaN3 | DMF | 25 | 12 | 3-Azidocyclopentene | 95 |

| 4 | NaN3 | Acetonitrile/Water | 60 | 8 | 3-Azidocyclopentene | 92 |

Table 4: Substitution with Thiolate Nucleophiles

| Entry | Nucleophile (from Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Product | Illustrative Yield (%) |

| 1 | Sodium thiophenoxide | - | Ethanol | 25 | 4 | 3-(Phenylthio)cyclopentene | 92 |

| 2 | Sodium ethanethiolate | - | THF | 0 - 25 | 6 | 3-(Ethylthio)cyclopentene | 88 |

| 3 | Thiophenol | Et3N | Acetonitrile | 25 | 8 | 3-(Phenylthio)cyclopentene | 85 |

| 4 | 1-Dodecanethiol | NaH | DMF | 25 | 12 | 3-(Dodecylthio)cyclopentene | 80 |

Experimental Protocols

The following are representative protocols for the nucleophilic substitution reactions of this compound. Safety Precaution: this compound is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-(Piperidin-1-yl)cyclopentene

-

To a solution of this compound (1.0 g, 9.75 mmol) in 20 mL of tetrahydrofuran (THF) is added piperidine (1.25 g, 14.6 mmol) at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting precipitate (piperidine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields the pure 3-(piperidin-1-yl)cyclopentene.

Caption: Experimental workflow for the synthesis of 3-(piperidin-1-yl)cyclopentene.

Protocol 2: Synthesis of 3-Phenoxycyclopentene (Williamson Ether Synthesis)

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.43 g, 10.7 mmol) in 15 mL of anhydrous dimethylformamide (DMF) is added a solution of phenol (1.0 g, 10.6 mmol) in 5 mL of DMF dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

A solution of this compound (1.0 g, 9.75 mmol) in 5 mL of DMF is added dropwise to the reaction mixture.

-

The reaction is heated to 60 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water (20 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with 1 M NaOH (2 x 20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification by flash chromatography (eluent: petroleum ether/ethyl acetate) provides the pure 3-phenoxycyclopentene.

Protocol 3: Synthesis of 3-Azidocyclopentene

-

To a solution of this compound (1.0 g, 9.75 mmol) in 20 mL of dimethylformamide (DMF) is added sodium azide (0.76 g, 11.7 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 40 mL).

-

The combined organic extracts are washed with water (3 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and carefully concentrated in vacuo to yield 3-azidocyclopentene. Caution: Alkyl azides are potentially explosive and should be handled with care.

Logical Relationships in Reaction Design

The selection of reaction conditions is critical to directing the nucleophilic substitution of this compound towards the desired mechanistic pathway and achieving high product yields.

References

The Strategic Application of 3-Chlorocyclopentene in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclopentene, a reactive and versatile building block, has emerged as a valuable precursor in the total synthesis of a diverse array of complex natural products. Its inherent reactivity, stemming from the allylic chloride and the double bond, allows for a range of stereocontrolled transformations, making it an attractive starting material for the construction of intricate molecular architectures. This document provides a detailed overview of the application of this compound and its direct precursor, cyclopentadiene, in the synthesis of prostaglandins and carbocyclic nucleosides, complete with experimental protocols and quantitative data.

Core Applications and Synthetic Strategies